1-(3-Chloroanilino)anthracene-9,10-dione
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Overview
Description
1-((3-Chlorophenyl)amino)anthracene-9,10-dione is an organic compound that belongs to the class of anthraquinones Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Chlorophenyl)amino)anthracene-9,10-dione typically involves the reaction of 3-chloroaniline with anthraquinone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include solvents like dichloromethane and catalysts such as palladium on carbon. The reaction is usually conducted at elevated temperatures to facilitate the formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((3-Chlorophenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinone derivatives.
Scientific Research Applications
1-((3-Chlorophenyl)amino)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pigments and as a component in organic electronic devices.
Mechanism of Action
The mechanism of action of 1-((3-Chlorophenyl)amino)anthracene-9,10-dione involves its interaction with cellular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits key enzymes involved in cellular metabolism, contributing to its biological effects. The molecular pathways affected by this compound include the inhibition of topoisomerases and induction of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthraquinone: A parent compound with similar structural features but lacks the 3-chlorophenylamino group.
1-Aminoanthraquinone: Similar structure but with an amino group instead of the 3-chlorophenylamino group.
3-Chloroaniline: A precursor in the synthesis of the compound, with a simpler structure.
Uniqueness
1-((3-Chlorophenyl)amino)anthracene-9,10-dione is unique due to the presence of both the anthraquinone core and the 3-chlorophenylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
1-(3-Chloroanilino)anthracene-9,10-dione is a compound belonging to the anthraquinone family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that contributes to its biological properties. The presence of the anthraquinone moiety is crucial for its interaction with biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : Similar to other anthraquinones, this compound can intercalate into DNA, leading to disruption of replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress through the generation of ROS, contributing to cytotoxic effects in various cell lines.
- Apoptosis Induction : Studies have shown that it can activate apoptotic pathways, particularly in cancer cells.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies and Research Findings
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Cytotoxicity Studies :
- In a study on human lung carcinoma cells (CH27), this compound demonstrated significant cytotoxic effects with an IC50 value indicating effective concentration for inducing cell death.
- Further research highlighted that the compound's mechanism involved caspase activation and subsequent apoptosis.
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Antimicrobial Activity :
- The compound has shown efficacy against Gram-positive and Gram-negative bacteria. Research indicated that it disrupts bacterial membranes, leading to cell lysis and death.
- Liposome formulations containing the compound enhanced its antimicrobial properties, suggesting potential applications in pharmaceuticals.
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Antiviral Properties :
- Investigations into its antiviral activity revealed that it could inhibit the replication of certain viruses by disrupting their membrane integrity.
- This property aligns with findings from other anthraquinones, indicating a broader potential for therapeutic use against viral infections.
Properties
CAS No. |
2944-21-0 |
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Molecular Formula |
C20H12ClNO2 |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
1-(3-chloroanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H12ClNO2/c21-12-5-3-6-13(11-12)22-17-10-4-9-16-18(17)20(24)15-8-2-1-7-14(15)19(16)23/h1-11,22H |
InChI Key |
BASGIVGQAMRHRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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